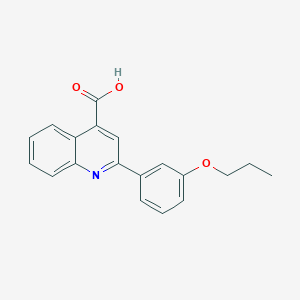

2-(3-Propoxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-(3-Propoxyphenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . Industrial production methods often utilize these synthetic routes under optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(3-Propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various quinoline-based alcohols.

Wissenschaftliche Forschungsanwendungen

2-(3-Propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a propoxyphenyl group and a carboxylic acid functional group that has garnered interest in medicinal chemistry and organic synthesis. Quinoline derivatives are known for their diverse biological activities, including antibacterial and anticancer properties. Modifications to the substituents on the quinoline core can significantly influence biological activity, which is critical for drug development.

Potential Applications

This compound and its derivatives have several potential applications:

- Drug Development Quinoline-4-carboxylic acids are of significant interest in medicinal chemistry due to their diverse biological activities, making them potential candidates for drug development. Research indicates that modifications in the substituents on the quinoline core can significantly influence biological activity, suggesting a structure-activity relationship that is critical for drug development.

- Antibacterial Agents Quinoline-3-carboxylic acid derivatives have demonstrated antibacterial activity against several strains of bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli . These compounds have been found to be effective against bacteria strains that are typically resistant to other known antibacterial agents or only respond to high concentrations .

-

Antimicrobial Applications 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. Quinoline derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with some studies reporting efficacy against resistant strains such as Staphylococcus aureus. In vitro assays have demonstrated that this compound can reduce the MIC values of co-administered antibiotics, indicating potential for use in combination therapies.

Study Organism Tested MIC (µg/mL) Observations S. aureus 0.78 Synergistic effect with ciprofloxacin observed E. coli 16 Effective against resistant strains - Chemical Reactions this compound can participate in various chemical reactions typical for quinoline derivatives, such as esterification. These reactions are often facilitated by specific catalysts or reagents that enhance reactivity while maintaining selectivity towards desired products.

Wirkmechanismus

The mechanism of action of 2-(3-Propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a histone deacetylase inhibitor, which works by removing acetyl groups from histone proteins, thereby regulating gene expression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

2-(3-Propoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

2-Phenylquinoline-4-carboxylic acid: This compound has similar structural features but lacks the propoxy group, which may affect its biological activity and chemical reactivity.

2-(3-Methoxyphenyl)quinoline-4-carboxylic acid:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets.

Biologische Aktivität

2-(3-Propoxyphenyl)quinoline-4-carboxylic acid is a compound within the quinoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinoline backbone with a propoxyphenyl group at the 2-position and a carboxylic acid at the 4-position. Its molecular formula is C20H19NO3 with a molecular weight of approximately 305.35 g/mol. The synthesis of this compound typically involves multi-component reactions that include an aniline derivative, an aldehyde, and a carboxylic acid under controlled conditions.

Anticancer Properties

Research has shown that this compound exhibits cytotoxic properties against various cancer cell lines. In particular, studies have indicated its effectiveness against HeLa (cervical cancer), MCF7 (breast cancer), and MCF7R (resistant breast cancer) cell lines, with varying degrees of inhibition observed at different concentrations .

Table 1 summarizes the cytotoxic effects on selected cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 15 | Moderate inhibition |

| MCF7 | 25 | Higher resistance noted |

| MCF7R | 30 | Significant resistance observed |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly as an efflux pump inhibitor (EPI) against Staphylococcus aureus. Research indicates that it can enhance the efficacy of existing antibiotics by inhibiting the NorA efflux pump, which is responsible for antibiotic resistance in certain bacterial strains. The minimum inhibitory concentration (MIC) assays demonstrated that derivatives of this compound could significantly reduce MIC values when combined with ciprofloxacin (CPX) .

Table 2 presents MIC values against S. aureus strains:

| Compound | MIC (µg/mL) | Strain Type |

|---|---|---|

| 2-(3-Propoxyphenyl)... | 8 | SA-1199B (norA+) |

| Ciprofloxacin | 32 | SA-1199B (norA+) |

| Combination | 4 | Synergistic effect |

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often depends on specific structural modifications. Studies have shown that substituents on the quinoline core can significantly influence their biological properties. For instance, modifications at the C-2 position with various aryl groups have been correlated with enhanced EPI activity and reduced toxicity towards human cells .

Key findings from SAR studies include:

- Alkylamino chains at the C-4 position enhance EPI activity.

- Methoxy groups at the C-6 position improve selectivity and potency.

- The presence of a propoxy group at the C-2 position has been linked to increased antibacterial efficacy.

Case Studies

- Cytotoxicity Assessment : A study evaluated several derivatives of quinoline compounds for their cytotoxicity against multiple cancer cell lines. The results indicated that while some derivatives exhibited potent anticancer activities, others demonstrated significant toxicity at lower concentrations, necessitating further optimization for therapeutic use .

- EPI Activity Evaluation : Another investigation focused on the EPI capabilities of various quinoline derivatives against S. aureus. The study highlighted how specific structural modifications could restore antibiotic sensitivity in resistant strains, showcasing the potential for developing new therapeutic strategies against bacterial infections .

Eigenschaften

IUPAC Name |

2-(3-propoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-2-10-23-14-7-5-6-13(11-14)18-12-16(19(21)22)15-8-3-4-9-17(15)20-18/h3-9,11-12H,2,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVAZDTWDMLZSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.